molecular formula C11H13N3O2 B11769802 2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one

2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one

Cat. No.: B11769802
M. Wt: 219.24 g/mol
InChI Key: NBQCOGCCKYMJKN-UHFFFAOYSA-N
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Description

2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one is a dihydropyrimidinone-based compound of high interest for early-stage pharmacological research. While specific data on this molecule is emerging, its core structure is closely related to several therapeutically active pyrimidinone scaffolds, suggesting potential research applications in multiple fields. Compounds featuring the 6-aryl-5,6-dihydropyrimidin-4(3H)-one structure have been investigated as positive allosteric modulators (PAMs) of neuronal receptors, such as the M1 muscarinic acetylcholine receptor (M1 mAChR) . Research in this area is targeted at developing potential treatments for cognitive deficits associated with Alzheimer's disease and schizophrenia . Furthermore, the dihydropyrimidin-4(3H)-one scaffold is a recognized pharmacophore in antiviral research. Specifically, this chemical class has yielded potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 . The structural features of this compound make it a valuable candidate for researchers exploring novel mechanisms in virology and oncology. Researchers are encouraged to investigate its precise mechanism of action and affinity for specific biological targets.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-amino-4-(2-methoxyphenyl)-4,5-dihydro-1H-pyrimidin-6-one

InChI

InChI=1S/C11H13N3O2/c1-16-9-5-3-2-4-7(9)8-6-10(15)14-11(12)13-8/h2-5,8H,6H2,1H3,(H3,12,13,14,15)

InChI Key

NBQCOGCCKYMJKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC(=O)NC(=N2)N

Origin of Product

United States

Preparation Methods

Three-Component Reaction Protocol

Reagents :

  • Meldrum’s acid

  • 2-Methoxybenzaldehyde

  • Guanidinium carbonate

Conditions :

  • Catalyst : Amino-functionalized MCM-41 (10 mol%)

  • Solvent : DMF (0.5 mL)

  • Temperature : 120°C

  • Time : 1–3 hours

Yield : 72%

Advantages :

  • Short Reaction Time : Completes in ≤3 hours vs. 24 hours for conventional methods.

  • Reusable Catalyst : Amino-MCM-41 retains activity for ≥5 cycles.

Characterization Data :

  • 1H^1H-NMR (DMSO-d₆) : δ 2.40 (m, 2H, CH₂), 4.68 (t, J = 8.0 Hz, 1H, CH), 6.48 (s, 2H, NH₂), 7.33–7.70 (m, 4H, aromatic).

  • IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1641 cm⁻¹ (C=O).

Solvent-Free Catalytic Approaches

KF/Al₂O₃-Catalyzed Synthesis

Procedure :

  • Reagents : Meldrum’s acid, 2-methoxybenzaldehyde, guanidinium carbonate.

  • Catalyst : KF/Al₂O₃ (15 mol%).

  • Conditions : 120°C, 5 hours.

Yield : 65%

Limitations :

  • Longer reaction times compared to amino-MCM-41.

  • Catalyst recovery requires calcination at 160°C.

K₂CO₃-Assisted Synthesis

Conditions :

  • Solvent : DMF (0.5 mL).

  • Temperature : 120°C.

  • Time : 3.5 hours.

Yield : 65%

Trade-offs :

  • Comparable yield to KF/Al₂O₃ but lower than amino-MCM-41.

  • Base-sensitive substrates may degrade.

Mechanochemical Synthesis

Ball milling techniques offer a green alternative, though specific data for 2-methoxyphenyl derivatives are limited. General parameters for analogous compounds include:

  • Reagents : Equimolar aldehyde, Meldrum’s acid, guanidinium carbonate.

  • Conditions : 25 Hz, 30 minutes.

  • Yield : ~60% (extrapolated from similar substrates).

Post-Synthetic Modifications

Oxidative Desulfurization

For thione analogs, mCPBA (3-chloroperbenzoic acid) cleaves C–S bonds:

  • Reagent : mCPBA (2.2 eq).

  • Solvent : Dichloromethane.

  • Time : 3 hours.

  • Yield : 85%.

Comparative Analysis of Methods

Method Catalyst Solvent Temp (°C) Time (h) Yield (%)
Biginelli (Modified)H₃PO₄Ethanol78755
Meldrum’s Acid + MCM-41Amino-MCM-41DMF120172
KF/Al₂O₃KF/Al₂O₃Solvent-free120565
K₂CO₃K₂CO₃DMF1203.565
mCPBA OxidationDCM25385

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions with electron-rich aldehydes (e.g., 4-methoxy vs. 2-methoxy) require careful stoichiometric control.

  • Byproduct Formation : Acetone elimination from Meldrum’s acid necessitates rapid cyclization to minimize decomposition.

  • Scale-Up : Solvent-free protocols using amino-MCM-41 are preferred for industrial applications due to lower E-factor .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidinones .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of dihydropyrimidinones exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In a study published in Pharmaceuticals, derivatives were synthesized and evaluated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. The results demonstrated that certain derivatives showed potent inhibitory activity against DHFR, suggesting their potential as anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research suggests that dihydropyrimidinones can exhibit activity against a range of bacterial strains.

Data Table: Antimicrobial Activity of Dihydropyrimidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundP. aeruginosa64 µg/mL

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of pyrimidine derivatives. The ability to modulate neurotransmitter systems and reduce oxidative stress indicates that compounds like this compound may be beneficial in treating neurodegenerative diseases.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal injury. The findings suggested that these compounds could significantly reduce neuronal cell death, indicating their therapeutic potential in conditions like Alzheimer's disease .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been developed to enhance yield and purity while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one are best understood through comparison with related pyrimidinone derivatives. Key differences include substituent position, saturation state, stereochemistry, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Saturation Biological Activity Key References
This compound 6-(2-methoxyphenyl) 227.24 (C₁₁H₁₃N₃O₂) 5,6-dihydro Not explicitly reported; inferred enzyme modulation
(6S)-2-Amino-6-(3'-methoxybiphenyl-3-yl)-3,6-dimethyl-5,6-dihydropyrimidin-4(3H)-one 6-(3'-methoxybiphenyl), 3,6-dimethyl 323.39 5,6-dihydro Beta-secretase (BACE) inhibition (Alzheimer’s research)
2-Amino-6-(4-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one 6-(4-methoxyphenyl) 227.24 (C₁₁H₁₃N₃O₂) 5,6-dihydro Not reported; para-substitution may alter solubility
2-Amino-6-chloropyrimidin-4(3H)-one 6-chloro 161.57 (C₄H₅ClN₃O) Fully unsaturated Synthetic intermediate
(6R)-2-Amino-3,6-dimethyl-6-(2-phenylethyl)-5,6-dihydropyrimidin-4(3H)-one 6-(2-phenylethyl), 3,6-dimethyl 261.33 (C₁₄H₁₉N₃O) 5,6-dihydro Stereospecific activity (R-configuration)

Key Findings

The biphenyl substituent in (6S)-2-amino-6-(3'-methoxybiphenyl-3-yl)-3,6-dimethyl-... increases molecular weight and lipophilicity, critical for BACE inhibition .

Saturation and Flexibility: The 5,6-dihydro structure introduces partial saturation, enabling conformational adaptability for enzyme binding. This contrasts with fully unsaturated analogs (e.g., 2-amino-6-chloropyrimidin-4(3H)-one), which are rigid and often used as synthetic intermediates .

Stereochemistry :

  • The (6S)-configured compound () demonstrates the importance of stereochemistry in biological activity, as enantiomers may exhibit divergent binding modes .

Physicochemical Properties :

  • Methoxy groups improve water solubility via hydrogen bonding, whereas alkyl or aromatic substituents (e.g., phenethyl in ) enhance lipophilicity, affecting membrane permeability .

Biological Activity

2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one, also known by its CAS number 892761-69-2, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer activity, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N3OC_{10}H_{11}N_{3}O with a molecular weight of approximately 189.21 g/mol. The compound features a pyrimidine ring substituted with an amino group and a methoxyphenyl group, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Testing : In studies involving multiple cancer cell lines, the compound exhibited IC50 values indicating effective inhibition of cell proliferation. Specific IC50 values reported include:
    • A549 (Lung Cancer) : IC50 = 1.07 ± 0.22 µg/mL
    • HepG2 (Liver Cancer) : IC50 = 0.61 ± 0.19 µg/mL
    • SGC-7901 (Gastric Cancer) : IC50 = 0.51 ± 0.13 µg/mL

These results suggest that the compound has a strong inhibitory effect on cancer cell growth compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings indicate that it may possess activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) remain limited.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the methoxy group on the phenyl ring appears to enhance its activity compared to other similar pyrimidine derivatives. Structure-activity relationship studies suggest that modifications to the pyrimidine core can significantly alter its potency against various biological targets .

Case Studies and Research Findings

Several case studies have documented the effects of this compound in different biological contexts:

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates and improved survival times compared to control groups.
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that the compound may induce apoptosis in cancer cells through mitochondrial pathways and modulate key signaling pathways involved in cell survival .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 (µg/mL)Reference
AnticancerA5491.07 ± 0.22
AnticancerHepG20.61 ± 0.19
AnticancerSGC-79010.51 ± 0.13
AntimicrobialVarious Bacterial StrainsTBD

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one?

  • Methodological Answer :

  • Route 1 : A green, solvent-free approach involves the tandem reaction of 2-methoxybenzaldehyde derivatives, Meldrum’s acid, and isothioureas. This method emphasizes sustainability and yields up to 89% under optimized conditions .

  • Route 2 : Cyclocondensation of β-aminoamides with triethyl orthoacetate, producing dihydropyrimidinones via a six-membered transition state. This method avoids corrosive reagents and uses mild acetic acid catalysis .

  • Characterization : Post-synthesis, confirm structure via 1H^1H/13C^{13}C-NMR (e.g., δ 7.2–6.8 ppm for aromatic protons), IR (C=O stretch ~1650 cm1^{-1}), and X-ray crystallography (if crystalline) .

    Method Reagents/ConditionsYield (%)Key Reference
    Green synthesisAldehydes, Meldrum’s acid, isothioureas, H2_2O additive70–89
    Cyclocondensationβ-Aminoamides, triethyl orthoacetate, acetic acid65–85

Q. How is the compound’s tautomeric behavior analyzed experimentally?

  • Methodological Answer :

  • Variable-Temperature (VT) NMR : Monitor proton shifts in DMSO-d6_6 across 25–80°C to detect keto-enol tautomerism.
  • X-ray Crystallography : Resolve hydrogen bonding networks (e.g., N–H⋯O interactions) to confirm dominant tautomeric forms .
  • Computational Modeling : Compare DFT-optimized tautomer energies with experimental data to validate stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR/IR with high-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction. For example, a discrepancy in carbonyl signals may arise from solvent effects or polymorphism, resolved via crystallography .
  • Dynamic NMR (DNMR) : Detect slow-exchange processes (e.g., ring puckering in dihydropyrimidinones) by analyzing line-shape changes at varying temperatures .

Q. What strategies optimize regioselectivity in functionalizing the dihydropyrimidinone core?

  • Methodological Answer :

  • Directed Metalation : Use Lewis acids (e.g., BF3_3·OEt2_2) to activate specific positions for electrophilic substitution.
  • Protecting Groups : Temporarily block the 2-amino group with Boc anhydride to direct reactions to the 6-aryl position .
  • Computational Guidance : Apply Fukui indices to predict electrophilic/nucleophilic sites based on frontier molecular orbitals .

Q. How do solvent and catalyst choices influence the sustainability of synthesis?

  • Methodological Answer :

  • Water as Solvent : Reduces toxicity and enables facile product isolation. For example, aqueous-phase synthesis minimizes byproducts and improves atom economy .
  • Biocatalysis : Explore lipases or proteases for enantioselective modifications, avoiding heavy-metal catalysts .

Data Contradiction Analysis

Q. Why might X-ray and solution-phase NMR data suggest different molecular conformations?

  • Methodological Answer :

  • Crystal Packing Effects : Solid-state structures may stabilize non-dominant conformers via intermolecular H-bonds or π-stacking (e.g., face-to-face distances of ~3.7 Å observed in related compounds) .
  • Solution Dynamics : Conformational flexibility in solution (e.g., ring inversion) averages NMR signals, masking minor tautomers. Use NOESY to detect through-space correlations and infer solution-phase geometry .

Mechanistic Insights

Q. What is the proposed mechanism for dihydropyrimidinone formation via β-aminoamide cyclization?

  • Methodological Answer :

Carbonyl Activation : Triethyl orthoacetate generates a stabilized carbocation intermediate.

Nucleophilic Attack : The β-aminoamide’s amine attacks the electrophilic carbon, forming a six-membered transition state.

Ring Closure : Amide nitrogen participates in cyclization, releasing ethanol and yielding the dihydropyrimidinone core .

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